Home > Products > Screening Compounds P102980 > N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide - 1795630-54-4

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog Number: EVT-2693249
CAS Number: 1795630-54-4
Molecular Formula: C20H18N2O2
Molecular Weight: 318.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that exhibits potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is characterized by a unique structural framework that combines a benzamide moiety with a dihydrobenzofuran and pyrrole group, which may enhance its biological activity and pharmacological profile.

Source

The compound can be synthesized through various organic reactions, as detailed in scientific literature. The synthesis typically involves the use of specific reagents and conditions that facilitate the formation of the desired molecular structure. Research articles and patents provide insights into its synthesis and potential applications in drug development.

Classification

This compound falls under the category of organic compounds, specifically within the class of amides. Its structure suggests it may have properties relevant to pharmacology, particularly as a candidate for drug design targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide generally involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Dihydrobenzofuran: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbon sources.
  2. Pyrrole Introduction: The pyrrole moiety can be introduced via a condensation reaction with suitable aldehydes or ketones.
  3. Amidation: The final step typically involves the reaction of the intermediate with an appropriate amine to form the benzamide linkage.

Technical Details

The synthetic pathways often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor reaction progress and characterize products.

Molecular Structure Analysis

Structure

The molecular structure of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can be represented as follows:

  • Molecular Formula: C18H17N3O2
  • Molecular Weight: Approximately 305.35 g/mol

Data

The compound features a dihydrobenzofuran ring fused with a benzamide and a pyrrole unit, contributing to its potential biological activity. Structural analysis using X-ray crystallography or computational modeling can provide further insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is likely to participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amide nitrogen may undergo nucleophilic attack under basic conditions.
  2. Oxidation: The presence of aromatic rings allows for electrophilic substitution reactions.
  3. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to release the corresponding carboxylic acid and amine.

Technical Details

Specific reagents such as strong acids or bases may be employed to facilitate these reactions, depending on the desired transformation. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.

  1. Receptor Binding: The compound may bind to specific receptors in the body, influencing signaling pathways.
  2. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in disease processes, potentially leading to therapeutic effects.

Data

Studies investigating similar compounds suggest that structural modifications can significantly impact binding affinity and selectivity for biological targets.

Physical and Chemical Properties Analysis

Physical Properties

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic components while being less soluble in water.

Chemical Properties

The compound's stability under various pH conditions should be assessed, along with its reactivity towards common electrophiles or nucleophiles in organic chemistry.

Relevant data on melting point, boiling point, and spectral properties (such as Infrared (IR) and Ultraviolet-visible (UV-vis) spectra) would further characterize this compound's physical and chemical behavior.

Applications

Scientific Uses

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has potential applications in drug discovery and development due to its unique structural features that may confer bioactivity. It could serve as a lead compound for developing new therapeutics targeting diseases such as cancer or neurodegenerative disorders.

Research into this compound's pharmacological properties could lead to novel treatments by exploring its efficacy and safety profiles through preclinical studies followed by clinical trials if promising results are obtained.

Introduction to N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Structural and Functional Significance of Benzofuran-Pyrrole Hybrid Scaffolds

The 2,3-dihydrobenzofuran unit provides a privileged structural motif in medicinal chemistry, characterized by a benzannulated furan ring with partial saturation enhancing metabolic stability compared to its fully unsaturated counterpart. This core exhibits defined stereochemistry at the 3-position, influencing ligand-receptor complementarity. Its oxygen atom participates in hydrogen bonding, while the aromatic ring enables π-π stacking interactions with biological targets [2]. Concurrently, the 1H-pyrrole component is an electron-rich, five-membered nitrogen heterocycle contributing to:

  • Enhanced binding affinity: Via dipole-dipole interactions and potential coordination with metal ions in enzyme active sites.
  • Improved pharmacokinetics: Through balanced lipophilicity facilitating membrane permeation [5].

Table 1: Key Physicochemical Properties of the Hybrid Scaffold

ComponentLogP ContributionHydrogen Bond AcceptorsHydrogen Bond DonorsBiological Roles
2,3-Dihydrobenzofuran+2.11 (Ether oxygen)0Receptor agonism/antagonism, Enzyme inhibition
1H-Pyrrole+1.31 (Tertiary nitrogen)1 (N-H)Enzyme inhibition, DNA intercalation
Benzamide linker+1.52 (Carbonyl oxygen)1 (N-H)Conformational restraint, Target engagement

The carboxamide linker (-CONH-) is structurally pivotal, adopting planar conformations that stabilize target binding through dual hydrogen-bonding capabilities. This linker constrains molecular flexibility, potentially reducing entropic penalties during protein binding. Molecular modeling suggests the N-((2,3-dihydrobenzofuran-3-yl)methyl) group projects the benzofuran moiety into hydrophobic pockets, while the 4-(1H-pyrrol-1-yl)benzamide extension orients the pyrrole for π-stacking or dipole interactions [4]. Hybridization synergizes these components, yielding molecules with enhanced target affinity and selectivity profiles compared to non-hybrid analogs, as evidenced in similar benzofuran-amide derivatives demonstrating low micromolar bioactivities [2] [6].

Historical Development of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have evolved significantly since early antiemetic and antipsychotic applications (e.g., metoclopramide). Key developmental milestones include:

  • First-generation benzamides (1960s-1980s): Simple substituted benzamides explored for neurological indications, establishing the pharmacophore necessity of the benzamide carbonyl and amine functionalities.
  • Heterocyclic integration (1990s-2000s): Strategic incorporation of nitrogen-containing heterocycles (e.g., imidazole, pyridine) at the benzamide’s para-position, enhancing kinase inhibition and anticancer potential. Seminal work demonstrated that 4-(azolyl)benzamides exhibited improved tyrosine kinase inhibitory activity [5].
  • Benzofuran hybridization era (2010-present): Emergence of 2,3-dihydrobenzofuran-containing benzamides as anti-inflammatory and anticancer agents. This advancement capitalized on benzofuran’s metabolic stability and stereoelectronic properties. Notably, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one exhibited superior prostaglandin synthesis inhibition (IC₅₀ = 0.8 μM) compared to indomethacin, validating benzofuran-benzamide hybridization [6].

Table 2: Evolution of Benzamide Derivatives with Enhanced Bioactivities

GenerationRepresentative StructurePrimary TargetLimitationsInnovation in Hybrid Compound
First-generationOrtho-chloro/alkoxy substituted benzamidesDopamine receptorsLow selectivity, Neurological side effectsIncorporation of privileged heterocyclic systems
Heterocyclic-integrated4-(1H-Imidazol-1-yl)benzamide derivativesTyrosine kinasesVariable metabolic stabilityOptimized dihydrobenzofuran core for stability
Benzofuran hybridsN-((2,3-dihydrobenzofuran-3-yl)methyl)benzamidesmPGES-1, KinasesImproved selectivity and potencyDual pharmacophore synergy

The specific incorporation of a pyrrole heterocycle, as in N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, represents a contemporary refinement. Pyrrole’s bioisosteric relationship to imidazole and pyrazole, coupled with its superior π-excess character, enables optimized engagement with hydrophobic enzyme subpockets. This evolution reflects a rational design trajectory toward multitargeting hybrids with improved physicochemical profiles [4] [5].

Therapeutic Potential in Neuroinflammation and Oncological Targets

Neuroinflammatory Pathways

The compound demonstrates mechanistic alignment with microsomal prostaglandin E synthase-1 (mPGES-1) inhibition, a validated neuroinflammatory target. Structurally analogous 2,3-dihydrobenzofurans have exhibited low micromolar mPGES-1 inhibition (e.g., compound 19: IC₅₀ = 3.2 μM), suppressing PGE₂ production without COX off-target effects. Docking simulations indicate the dihydrobenzofuran oxygen forms key hydrogen bonds with mPGES-1’s Arg126 residue, while the pyrrole moiety occupies a hydrophobic subpocket near Tyr130. This dual engagement disrupts the enzyme’s substrate channel, reducing pro-inflammatory mediator synthesis in glial cells [2] [6]. In vivo models of neuroinflammatory pain using related compounds show ≥50% reduction in hyperalgesia at 10 mg/kg, supporting central nervous system accessibility and target engagement [2].

Oncological Applications

Kinase inhibition represents a major oncological application, particularly targeting dual-specificity tyrosine-regulated kinases (DYRKs) and receptor tyrosine kinases (RTKs):

  • DYRK1A inhibition: Patent literature demonstrates benzofuran-5-yl compounds exhibit DYRK1A inhibition constants (Kᵢ) of 10–100 nM. The benzamide linker facilitates hydrogen bonding with the kinase hinge region (Cys173 backbone), while the N-benzyl group’s pyrrole moiety enables hydrophobic contact with Leu241 [4].
  • Antiproliferative activity: Analogous pyrrole-containing benzamides show IC₅₀ values of 1.5–8.2 μM against breast (MCF-7) and colon (HCT-116) carcinoma lines. Mechanistically, these compounds induce G2/M arrest and mitochondrial apoptosis, evidenced by caspase-3/7 activation and PARP cleavage [5] .

Table 3: Pharmacological Profile of Related Compounds Supporting Therapeutic Potential

TargetBiological ModelKey Analog StructureActivityProposed Mechanism of Hybrid Compound
mPGES-1LPS-stimulated human monocytes6-Alkyl-2,3-dihydrobenzofuran carboxamidesIC₅₀ = 3.2 μMCompetitive substrate channel blockade
DYRK1AEnzyme inhibition assayBenzofuran-5-yl-carboxamidesKᵢ = 38 nMATP-competitive inhibition via hinge binding
Breast cancer cellsMCF-7 proliferation4-(Pyrrol-1-yl)benzamide derivativesIC₅₀ = 2.7 μMCDK inhibition, Mitochondrial apoptosis

The compound’s multimodal activity stems from pharmacophore modularity: the dihydrobenzofuran core contributes to anti-inflammatory effects, while the 4-(1H-pyrrol-1-yl)benzamide extension enhances kinase affinity. This positions it as a promising lead for disease-modifying therapies in chronic neuroinflammation (e.g., Alzheimer’s-related gliosis) and kinase-driven malignancies [2] [4] [6].

Properties

CAS Number

1795630-54-4

Product Name

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrol-1-ylbenzamide

Molecular Formula

C20H18N2O2

Molecular Weight

318.376

InChI

InChI=1S/C20H18N2O2/c23-20(15-7-9-17(10-8-15)22-11-3-4-12-22)21-13-16-14-24-19-6-2-1-5-18(16)19/h1-12,16H,13-14H2,(H,21,23)

InChI Key

DKDKVFGVRQEKFF-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.